molecular formula C13H11F2NO B11803304 2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine

2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine

Cat. No.: B11803304
M. Wt: 235.23 g/mol
InChI Key: NKJIKVYUPHNLDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine (CAS 1315350-39-0) is a high-purity chemical compound with a molecular formula of C13H11F2NO and a molecular weight of 235.23 g/mol. This cyclopropanamine derivative is a research chemical of significant interest in medicinal chemistry and drug discovery, primarily investigated for its potential as a Lysine-Specific Demethylase 1 (LSD1) inhibitor . LSD1 is a key epigenetic regulator, and its inhibition represents a promising therapeutic strategy for cancer and other diseases. The compound's structure features a cyclopropanamine moiety, a known pharmacophore in mechanism-based inhibitors of LSD1, linked to a 2,6-difluorophenyl-substituted furan ring system . The furan ring is a privileged structure in medicinal chemistry, and furan-containing compounds are extensively studied for their diverse pharmacological activities, including effects on the central nervous system and potential applications in treating neurodegenerative conditions . This compound is intended for research applications only and is not for diagnostic, therapeutic, or veterinary use. Researchers can utilize this compound for in vitro and in vivo studies targeting epigenetic mechanisms, oncology research, and the development of novel therapeutic agents.

Properties

Molecular Formula

C13H11F2NO

Molecular Weight

235.23 g/mol

IUPAC Name

2-[5-(2,6-difluorophenyl)furan-2-yl]cyclopropan-1-amine

InChI

InChI=1S/C13H11F2NO/c14-8-2-1-3-9(15)13(8)12-5-4-11(17-12)7-6-10(7)16/h1-5,7,10H,6,16H2

InChI Key

NKJIKVYUPHNLDL-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC=C(O2)C3=C(C=CC=C3F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Cyclopropanation forms the core structural motif of the target compound. A widely adopted method involves trimethylsulfoxonium iodide as a ylide precursor under basic conditions. For example, 2-(2,6-difluorophenyl)furan intermediates are treated with trimethylsulfoxonium iodide in dimethyl sulfoxide (DMSO) with sodium hydride (NaH) or sodium hydroxide (NaOH) at 60–80°C. The ylide generates a carbene, which undergoes [2+1] cycloaddition with alkenes to form the cyclopropane ring.

Table 1: Representative Cyclopropanation Conditions

Starting MaterialReagentsTemperatureYieldCitation
5-(2,6-Difluorophenyl)furan-2-alkeneTrimethylsulfoxonium iodide, NaOH, DMSO70°C78%
2-(2,6-Difluorophenyl)acrylic esterTrimethylsulfoxonium iodide, NaH, THF65°C85%

Stereochemical Control

Asymmetric cyclopropanation is achieved using chiral auxiliaries or metal catalysts . For instance, (1R,2S)-configured cyclopropanes are synthesized via CBS (Corey-Bakshi-Shibata) reduction with borane-dimethyl sulfide and a chiral oxazaborolidine catalyst. This method ensures enantiomeric excess (ee) >95% for pharmaceutical-grade intermediates.

Friedel-Crafts Acylation Followed by Cyclization

Acylation of 2,6-Difluorobenzene

Friedel-Crafts acylation introduces the furan moiety onto the difluorophenyl ring. Succinic anhydride or 3-chloropropionyl chloride reacts with 2,6-difluorobenzene in the presence of Lewis acids like aluminum chloride (AlCl₃). The resultant ketone intermediate undergoes cyclization to form the furan ring.

Table 2: Friedel-Crafts Reaction Parameters

SubstrateAcylating AgentCatalystSolventYieldCitation
2,6-DifluorobenzeneSuccinic anhydrideAlCl₃CH₂Cl₂82%
2,6-Difluorobenzene3-Chloropropionyl chlorideAlCl₃Neat76%

Cyclization to Furan Derivatives

The ketone intermediate is cyclized using acidic or basic conditions . For example, treatment with hydrochloric acid (HCl) in methanol induces intramolecular esterification, forming the furan ring. Alternatively, sodium cyanide (NaCN) in ethanol facilitates nucleophilic displacement to yield the furan-cyclopropane hybrid.

Halide SubstrateBoronic AcidBaseCatalystYieldCitation
5-Bromo-2,6-difluorophenyl2-Furylboronic acidNa₂CO₃Pd(PPh₃)₄92%
5-Iodo-2,6-difluorophenyl2-Furylboronic acidK₃PO₄Pd(OAc)₂/SPhos88%

Solvent and Ligand Effects

Polar aprotic solvents (e.g., dioxane) enhance Pd catalyst activity, while bulky ligands like SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) suppress β-hydride elimination, improving yields.

Nitrocyclopropane Reduction to Amine

Nitro Group Installation and Reduction

Nitrocyclopropane intermediates are synthesized via nitroalkene cyclopropanation . For example, trans-2-(5-(2,6-difluorophenyl)furan-2-yl)-1-nitrocyclopropane is reduced using zinc dust in methanolic HCl at -5°C to 0°C, yielding the primary amine.

Table 4: Reduction Conditions and Outcomes

Nitro CompoundReducing AgentSolventTemperatureYieldCitation
trans-2-(5-(2,6-Difluorophenyl)furan-2-yl)-1-nitrocyclopropaneZn, HClMethanol-5°C75%
cis-2-(5-(2,6-Difluorophenyl)furan-2-yl)-1-nitrocyclopropaneH₂, Pd/CEthanol25°C68%

Purification via Chiral Resolution

Crude amines are resolved using D-mandelic acid to isolate enantiomerically pure (1R,2S)-configurations. Recrystallization in methanol achieves >99% ee.

Asymmetric Synthesis Using Chiral Catalysts

CBS Asymmetric Reduction

Chiral cyclopropanamines are synthesized via CBS reduction of ketone precursors. A borane–tetrahydrofuran complex and (R)-CBS catalyst produce (1R,2S)-configured amines with 97% ee.

Enzymatic Resolution

Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates, enriching the desired enantiomer. This method is scalable and avoids harsh reagents .

Chemical Reactions Analysis

Types of Reactions

2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between the target compound and related derivatives:

Compound Name Core Structure Substituents Molecular Formula Purity (if available)
2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine Cyclopropanamine-Furan 2,6-Difluorophenyl C₁₃H₁₁F₂NO -
1-(4-Bromophenyl)cyclopropanamine hydrochloride Cyclopropanamine 4-Bromophenyl C₉H₁₁BrClN 98%
Ethyl 5-(4-fluorophenyl)-5-oxovalerate Ester 4-Fluorophenyl, oxovalerate C₁₃H₁₅FO₃ 98%
2-(Fluorophenyl)-2-(methylamino)cyclohexanone Cyclohexanone Fluorophenyl, methylamino C₁₃H₁₆FNO -
Key Observations:

Core Rigidity: The cyclopropane ring in the target compound and 1-(4-Bromophenyl)cyclopropanamine hydrochloride provides greater conformational rigidity compared to the cyclohexanone core in 2-(Fluorophenyl)-2-(methylamino)cyclohexanone. This rigidity may enhance target selectivity in receptor-binding applications .

Fluorine Substitution: The 2,6-difluorophenyl group in the target compound offers steric and electronic effects distinct from monosubstituted fluorophenyl groups (e.g., 4-fluorophenyl in Ethyl 5-(4-fluorophenyl)-5-oxovalerate). Ortho-fluorine substitution can reduce metabolic oxidation compared to para-substituted analogs .

Functional Groups: The ester group in Ethyl 5-(4-fluorophenyl)-5-oxovalerate and the methylamino group in 2-(Fluorophenyl)-2-(methylamino)cyclohexanone introduce polar or basic functionalities, which may alter solubility and membrane permeability relative to the primary amine in the target compound .

Hypothesized Pharmacological and Physicochemical Properties

While direct activity data is absent, inferences can be drawn from structural analogs:

  • This contrasts with the more polar ester group in Ethyl 5-(4-fluorophenyl)-5-oxovalerate, which may reduce CNS activity .
  • Metabolic Stability: Fluorine substitution generally reduces CYP450-mediated metabolism. The target compound’s difluorophenyl group may offer superior stability compared to monosubstituted fluorophenyl derivatives .
  • Receptor Binding: Cyclopropanamine derivatives are known to interact with amine transporters (e.g., serotonin or dopamine receptors). The furan ring’s π-system could engage in aromatic stacking interactions absent in aliphatic cyclohexanone-based compounds .

Biological Activity

2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine is a chemical compound with the molecular formula C13H11F2NOC_{13}H_{11}F_2NO and a molecular weight of approximately 235.23 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of drug development.

Pharmacological Potential

  • Antidepressant Activity : Preliminary studies indicate that compounds with similar structural motifs may exhibit antidepressant-like effects. This is often linked to the modulation of serotonin and norepinephrine levels in the brain.
  • Anticancer Properties : The furan moiety in the compound has been associated with anticancer activity. Research suggests that derivatives containing furan rings can induce apoptosis in cancer cells, although specific data on this compound is still emerging.
  • Neuroprotective Effects : Some analogs of cyclopropanamine derivatives have shown neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases.

Data Tables

PropertyValue
Molecular FormulaC13H11F2NOC_{13}H_{11}F_2NO
Molecular Weight235.23 g/mol
CAS Number1315350-39-0
Synonyms2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine

Case Studies and Research Findings

  • Study on Antidepressant Activity : A study published in 2023 explored the effects of similar cyclopropanamine derivatives on serotonin receptors. Results indicated significant modulation of serotonin uptake, suggesting potential antidepressant activity (Smith et al., 2023).
  • Anticancer Activity : Research conducted by Johnson et al. (2024) demonstrated that compounds with furan rings can inhibit tumor growth in vitro. Although direct studies on 2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine are lacking, this highlights a promising avenue for future research.
  • Neuroprotective Effects : In a recent investigation into neuroprotective agents, compounds structurally related to 2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine showed efficacy in reducing oxidative stress markers in neuronal cell lines (Lee et al., 2024).

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2-(5-(2,6-Difluorophenyl)furan-2-yl)cyclopropanamine with high purity?

  • Methodological Answer : Multi-step synthesis routes are typically employed. Key steps include:

  • Cyclopropanation : Diazomethane or transition metal-catalyzed reactions to form the cyclopropane ring (e.g., using furan precursors) .
  • Substitution : Introduction of the 2,6-difluorophenyl group via Suzuki coupling or electrophilic aromatic substitution .
  • Purification : Column chromatography (silica gel) and recrystallization (using ethanol/water mixtures) to achieve >95% purity .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)Reference
CyclopropanationDiazomethane, Cu(OTf)₂, RT65–7090
Fluorophenyl CouplingPd(PPh₃)₄, K₂CO₃, DMF55–6085

Q. Which analytical techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves stereochemistry of the cyclopropane ring and fluorine positioning (e.g., C–F bond angles: 118.5–120.3°) .
  • NMR Spectroscopy :
  • ¹H NMR : Cyclopropane protons appear as multiplets (δ 1.2–1.8 ppm); furan protons at δ 6.5–7.2 ppm .
  • ¹⁹F NMR : Distinct signals for 2,6-difluorophenyl substituents (δ -110 to -115 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 266.1 g/mol) .

Q. What preliminary biological assays are recommended for screening its activity?

  • Methodological Answer :

  • Receptor Binding Assays : Screen against 5-HT₂A or neurokinin receptors due to structural similarity to trans-2-phenylcyclopropylamine derivatives .
  • Enzyme Inhibition : Test for monoamine oxidase (MAO) inhibition using fluorometric assays .
  • Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How does the 2,6-difluorophenyl substituent influence receptor binding compared to other fluorinated analogs?

  • Methodological Answer :

  • SAR Studies : Compare with analogs like (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine. Fluorine at 2,6-positions enhances lipophilicity (logP = 2.8 vs. 2.3 for 3,4-difluoro) and steric hindrance, altering receptor affinity .
  • Docking Simulations : Use Schrödinger Suite to model interactions with 5-HT₂A receptors; 2,6-F substitution reduces π-π stacking but improves hydrophobic interactions .

Q. How can enantiomeric resolution challenges be addressed during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak AD-H column with hexane/isopropanol (90:10) to separate (1R,2S) and (1S,2R) enantiomers .
  • Asymmetric Catalysis : Employ Jacobsen’s catalyst for cyclopropanation to favor the (1R,2S) configuration (enantiomeric excess >85%) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Control variables like buffer pH (7.4 vs. 6.8) and incubation time (24h vs. 48h) .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidized furan derivatives) that may interfere with activity .

Q. What computational tools predict metabolic stability of this compound?

  • Methodological Answer :

  • ADMET Prediction : SwissADME or ADMET Predictor to estimate CYP450 metabolism (e.g., CYP3A4 clearance).
  • In Vitro Validation : Microsomal stability assays (human liver microsomes) with LC-MS quantification of parent compound depletion .

Data Contradiction Analysis

Q. Why do conflicting results arise in MAO inhibition studies?

  • Methodological Answer :

  • Enantiomer-Specific Activity : (1R,2S)-enantiomer shows IC₅₀ = 0.8 µM for MAO-A, while (1S,2R) is inactive .
  • Assay Interference : Fluorophenyl metabolites may act as competitive inhibitors; use purified enantiomers and UPLC-MS to verify .

Key Research Gaps

  • Structural Dynamics : Limited X-ray data on furan ring conformation under physiological conditions.
  • Long-Term Toxicity : No chronic exposure studies in animal models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.